![molecular formula C13H8F5NO B14331823 2-{[(Pentafluorophenyl)methyl]amino}phenol CAS No. 106000-40-2](/img/structure/B14331823.png)
2-{[(Pentafluorophenyl)methyl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Pentafluorophenyl)methyl]amino}phenol is an organic compound with the molecular formula C13H8F5NO It is characterized by the presence of a pentafluorophenyl group attached to an amino group, which is further connected to a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pentafluorophenyl)methyl]amino}phenol typically involves the reaction of pentafluorobenzylamine with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Pentafluorophenyl)methyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives .
Aplicaciones Científicas De Investigación
2-{[(Pentafluorophenyl)methyl]amino}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[(Pentafluorophenyl)methyl]amino}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(Trifluoromethyl)phenyl]amino}phenol
- 2-{[(Difluorophenyl)methyl]amino}phenol
- 2-{[(Fluorophenyl)methyl]amino}phenol
Uniqueness
2-{[(Pentafluorophenyl)methyl]amino}phenol is unique due to the presence of five fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs with fewer fluorine atoms .
Propiedades
Número CAS |
106000-40-2 |
|---|---|
Fórmula molecular |
C13H8F5NO |
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
2-[(2,3,4,5,6-pentafluorophenyl)methylamino]phenol |
InChI |
InChI=1S/C13H8F5NO/c14-9-6(10(15)12(17)13(18)11(9)16)5-19-7-3-1-2-4-8(7)20/h1-4,19-20H,5H2 |
Clave InChI |
PHJNDVVVUHZASF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCC2=C(C(=C(C(=C2F)F)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


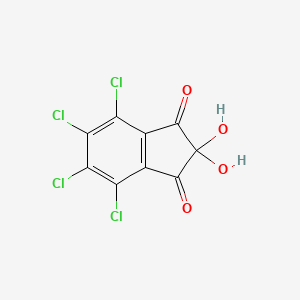
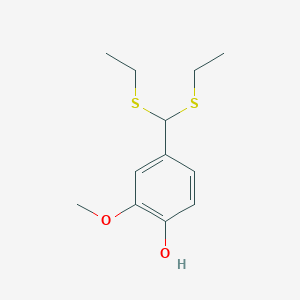
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
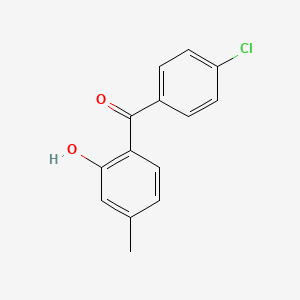
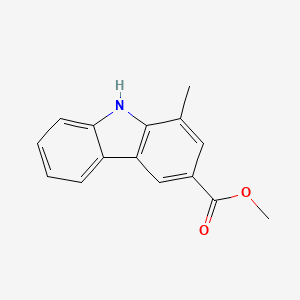
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
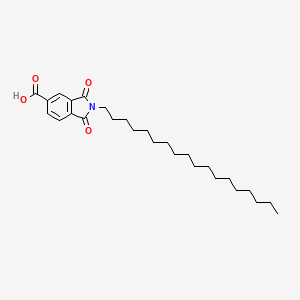
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)

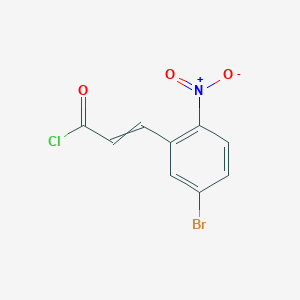

![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
